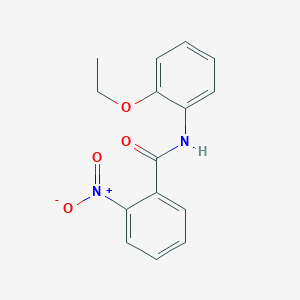

N-(2-ethoxyphenyl)-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-2-21-14-10-6-4-8-12(14)16-15(18)11-7-3-5-9-13(11)17(19)20/h3-10H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZPDJOSGMQYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401293143 | |

| Record name | N-(2-Ethoxyphenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17296-38-7 | |

| Record name | N-(2-Ethoxyphenyl)-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17296-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethoxyphenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Solid State Characterization of N 2 Ethoxyphenyl 2 Nitrobenzamide

Single Crystal X-ray Diffraction Analysis

While a complete, published single-crystal X-ray diffraction study for N-(2-ethoxyphenyl)-2-nitrobenzamide is not available in the surveyed literature, extensive data exists for its close structural analog, N-(2-methoxyphenyl)-2-nitrobenzamide (C₁₄H₁₂N₂O₄). nih.gov The substitution of a methoxy (B1213986) group with an ethoxy group involves the addition of a single methylene (B1212753) unit, which is not expected to fundamentally alter the primary conformational or crystal packing features. Therefore, the crystallographic data of the methoxy analog serves as a robust model for understanding the solid-state structure of the title compound.

The crystal structure of N-(2-methoxyphenyl)-2-nitrobenzamide was determined by single-crystal X-ray diffraction, revealing an orthorhombic crystal system. nih.gov The specific space group was identified as Pbca. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, were precisely measured at a temperature of 173 K. nih.gov It is anticipated that this compound would crystallize in a similar system with slightly larger unit cell dimensions to accommodate the bulkier ethoxy group.

Table 1: Crystallographic Data for the Analogous Compound N-(2-Methoxyphenyl)-2-nitrobenzamide nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₂N₂O₄ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.6467 (11) |

| b (Å) | 9.9272 (8) |

| c (Å) | 16.5032 (14) |

| Volume (ų) | 1252.8 (2) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 173 (2) |

The molecular conformation of these benzanilide (B160483) derivatives is characterized by a non-planar arrangement. In the solid state, the two aromatic rings of N-(2-methoxyphenyl)-2-nitrobenzamide are not coplanar. The dihedral angle between the mean plane of the 2-nitrophenyl ring and the 2-methoxyphenyl ring is 28.9 (1)°. nih.gov

Furthermore, the nitro group itself is significantly twisted out of the plane of the benzene (B151609) ring to which it is attached. This rotation is a common feature in ortho-substituted nitrobenzenes, arising from steric hindrance with adjacent substituents. For the methoxy analog, the nitro group is twisted by 40.2 (1)° relative to the plane of its aromatic ring. nih.gov This twisted conformation influences the electronic interaction between the nitro group and the aromatic system. A similar non-planar conformation is expected for this compound.

The solid-state conformation of N-(2-methoxyphenyl)-2-nitrobenzamide is stabilized by an intramolecular hydrogen bond. nih.gov This bond forms between the amide hydrogen (N-H) and one of the oxygen atoms of the ortho-nitro group (N-H···O). This type of interaction is a well-documented and critical feature in ortho-substituted anilides and related compounds, leading to the formation of a stable, pseudo-six-membered ring, often denoted as an S(6) ring motif. nih.govnih.gov

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for confirming the molecular structure of this compound in solution and solid states, respectively. While fully assigned experimental spectra are not widely published, the expected spectral features can be reliably predicted based on the known structure and data from analogous compounds.

NMR spectroscopy provides detailed information about the local chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, amide, and ethoxy protons. The eight protons on the two aromatic rings would appear as a complex series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The amide proton (N-H) is anticipated to be a broad singlet, further downfield, due to its acidic nature and the effects of hydrogen bonding and quadrupole broadening from the adjacent nitrogen atom. The ethoxy group should present a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (-OCH₂-) protons, resulting from spin-spin coupling with each other.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -O-CH₂-CH₃ | 1.3 - 1.5 | Triplet (t) |

| -O-CH₂-CH₃ | 4.0 - 4.2 | Quartet (q) |

| Aromatic-H | 7.0 - 8.5 | Multiplet (m) |

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the range of 163-167 ppm. The twelve aromatic carbons would appear between approximately 110 and 150 ppm, with their specific shifts influenced by the electron-withdrawing nitro group and the electron-donating ethoxy and amide groups. The two carbons of the ethoxy group would be found in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -O-CH₂-C H₃ | ~15 |

| -O-C H₂-CH₃ | ~64 |

| Aromatic C | 110 - 140 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-NO₂ | ~148 |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibration of the amide group typically appears as a sharp to moderately broad band in the region of 3300-3400 cm⁻¹. The amide carbonyl (C=O) group gives rise to a strong, sharp absorption band around 1650-1680 cm⁻¹.

The nitro group (NO₂) is characterized by two distinct, strong stretching vibrations: an asymmetric stretch typically found near 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. The presence of the ethoxy group would be confirmed by C-O-C stretching vibrations, particularly an asymmetric stretch in the 1200-1270 cm⁻¹ region.

Table 4: Predicted Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide (N-H) | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 2980 | Medium |

| C=O Stretch (Amide I) | Amide (C=O) | 1650 - 1680 | Strong |

| NO₂ Asymmetric Stretch | Nitro (NO₂) | 1520 - 1560 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium |

| NO₂ Symmetric Stretch | Nitro (NO₂) | 1340 - 1370 | Strong |

Mass Spectrometry for Molecular Ion Identification and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound. For this compound (C₁₅H₁₄N₂O₄), mass spectrometry identifies the molecular ion peak and provides insights into its stability and fragmentation pathways.

The predicted monoisotopic mass of the neutral molecule is 286.09537 Da. uni.lu In analysis, the compound is typically ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion ([M]⁺) is predicted to have an m/z of 286.09482. uni.lu Beyond the primary molecular ion, mass spectrometry can also identify various adducts, which are ions formed by the association of the molecule with other species present in the spectrometer. The predicted m/z values for several common adducts of this compound are detailed in the table below.

| Adduct Type | Predicted m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 287.10265 |

| [M+Na]⁺ | 309.08459 |

| [M+K]⁺ | 325.05853 |

| [M+NH₄]⁺ | 304.12919 |

| [M-H]⁻ | 285.08809 |

Table 1: Predicted m/z values for various adducts of this compound based on computational analysis. Data sourced from PubChemLite. uni.lu

Analysis of the fragmentation patterns, typically achieved through tandem mass spectrometry (MS/MS), would reveal characteristic losses of functional groups. For this compound, expected fragmentation would involve the cleavage of the amide bond, loss of the nitro group (NO₂), and fragmentation of the ethoxy side chain.

Analysis of Supramolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is directed by a combination of non-covalent interactions. These forces, while weaker than covalent bonds, collectively determine the crystal's stability, density, and physical properties. The study of these interactions is fundamental to understanding the supramolecular chemistry of this compound.

Intermolecular Hydrogen Bonding Networks (N-H···O, C-H···O)

Intermolecular hydrogen bonds are among the most significant forces controlling the crystal packing of this compound. The molecule contains a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the oxygen atoms of the carbonyl and nitro groups).

A strong N−H···O hydrogen bond is expected to be a primary feature in the crystal lattice, linking the amide group of one molecule to the carbonyl or nitro oxygen of a neighboring molecule. In a closely related compound, N-(2-methoxyphenyl)-2-nitrobenzamide, the crystal structure is stabilized by an N—H⋯O hydrogen bond where the amide hydrogen interacts with a nitro-group oxygen, forming a chain of molecules. nih.gov It is highly probable that this compound adopts a similar primary hydrogen-bonding motif.

| Donor-H···Acceptor | Interaction Type | Typical Role in Crystal Packing |

|---|---|---|

| N-H···O (carbonyl) | Strong Hydrogen Bond | Forms primary structural motifs like chains or dimers. |

| N-H···O (nitro) | Strong Hydrogen Bond | Links molecules into extended networks. nih.gov |

| C(aromatic)-H···O | Weak Hydrogen Bond | Provides additional stabilization and influences molecular orientation. |

| C(ethoxy)-H···O | Weak Hydrogen Bond | Contributes to the fine-tuning of the three-dimensional crystal structure. amrita.edu |

Table 2: Expected hydrogen bonding interactions in the crystal structure of this compound.

Pi-Pi Stacking and Aromatic Interactions in the Solid State

The presence of two aromatic rings (the 2-ethoxyphenyl ring and the 2-nitrophenyl ring) in the molecule allows for the formation of π-π stacking interactions. These interactions are crucial in the assembly of aromatic compounds in the solid state. Theoretical studies suggest that parallel-displaced or offset stacking arrangements are generally preferred over a direct face-to-face orientation. chemrxiv.org This preference arises from a balance between attractive dispersion forces and Pauli repulsion, rather than being controlled solely by electrostatics. chemrxiv.org

In the crystal structure of this compound, the two phenyl rings are not coplanar. In the analogous methoxy compound, the dihedral angle between the two aromatic rings is 28.9°. nih.gov This inherent twist prevents intramolecular stacking and facilitates intermolecular π-π interactions where the rings of adjacent molecules overlap. These interactions are typically characterized by inter-planar distances of 3.3 to 3.8 Å. Edge-to-face π-stacking, a type of C-H···π interaction, may also play a role in stabilizing the crystal lattice. nih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

While a specific Hirshfeld analysis for this compound is not available in the reviewed literature, data from the closely related molecule N-(2-methoxyphenyl)acetamide (C₉H₁₁NO₂) can provide a reasonable approximation of the expected distribution of intermolecular contacts. nih.govresearchgate.net

| Interaction Type (Atom···Atom) | Approximate Contribution (%) | Description |

|---|---|---|

| H···H | ~54% | Represents the most significant contribution, arising from contacts between hydrogen atoms on adjacent molecules. nih.govresearchgate.net |

| C···H / H···C | ~21% | Corresponds to C-H···π interactions and other van der Waals contacts. nih.govresearchgate.net |

| O···H / H···O | ~21% | Quantifies both strong N-H···O and weaker C-H···O hydrogen bonds. nih.govresearchgate.net |

| N···H / H···N | ~2% | Represents contacts involving the nitrogen atoms. nih.govresearchgate.net |

Table 3: Estimated contributions of various intermolecular contacts to the crystal packing of this compound, based on Hirshfeld analysis of the analogous compound N-(2-methoxyphenyl)acetamide. nih.govresearchgate.net

This quantitative breakdown confirms that while strong hydrogen bonds provide directional control, the final crystal structure is a complex interplay of numerous weaker interactions that collectively maximize packing efficiency and thermodynamic stability.

Theoretical and Computational Insights into this compound Remain Elusive

Despite the availability of basic structural information for the chemical compound this compound, a thorough review of scientific literature reveals a significant gap in dedicated theoretical and computational research on this specific molecule. While computational chemistry is a powerful tool for elucidating molecular properties, it appears that this compound has not yet been the subject of in-depth analysis using methods such as Density Functional Theory (DFT).

Currently, public databases like PubChem provide fundamental details including the molecular formula (C15H14N2O4) and its 2D structure. uni.lunih.gov However, crucial theoretical data that would be generated from computational studies are absent from the published literature.

This lack of specific research means that detailed insights into the following areas are not available for this compound:

Electronic and Molecular Structure: There are no published studies on the optimized geometry and equilibrium structure of the molecule as determined by DFT calculations. Consequently, precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape remain uncharacterized from a theoretical standpoint.

Molecular Orbital Analysis: Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding the molecule's electronic behavior and reactivity, have not been reported. The HOMO-LUMO energy gap, a key indicator of chemical stability, is therefore also unknown.

Vibrational Spectra: While experimental spectroscopic data may exist, there are no published theoretical vibrational frequency calculations. Such calculations are essential for the accurate assignment of vibrational modes observed in experimental infrared and Raman spectra.

Electrostatic Potential and Reactivity: Analyses of the electrostatic potential (ESP) surface, which identifies the electron-rich and electron-deficient regions of a molecule and predicts sites for electrophilic and nucleophilic attack, have not been performed. Furthermore, the calculation of quantum chemical descriptors such as chemical hardness, softness, and electrophilicity index, which provide quantitative predictions of reactivity, has not been documented for this compound.

Conformational Analysis: The rotational barriers around the key single bonds, such as the amide C-N bond and the ether C-O bond, have not been computationally investigated. This information is vital for understanding the molecule's conformational flexibility and the potential existence of different stable conformers.

While numerous studies apply these computational methods to other nitrobenzamide derivatives and related compounds, nih.govnih.govresearchgate.netmdpi.comnih.gov the specific data for this compound is not present in the accessible scientific literature. The generation of the detailed, data-rich article as requested is therefore not feasible without original research being conducted.

Theoretical and Computational Chemistry of N 2 Ethoxyphenyl 2 Nitrobenzamide

Computational Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is dictated by a delicate balance of intermolecular interactions. Computational tools are instrumental in dissecting these interactions to understand the supramolecular architecture of crystalline solids. While a crystal structure for N-(2-ethoxyphenyl)-2-nitrobenzamide is not publicly available, we can illustrate the principles of these analyses using the closely related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, for which crystallographic data has been reported. researchgate.net

CrystalExplorer is a powerful software for visualizing and quantifying intermolecular interactions in crystal structures. crystalexplorer.netresearchgate.netnih.gov It utilizes Hirshfeld surface analysis to partition the crystal space among molecules and calculate the energies of pairwise intermolecular interactions. These calculations typically employ quantum mechanical models, such as the CE-B3LYP model, which combines the B3LYP functional with the 6-31G(d,p) basis set, to determine electrostatic, polarization, dispersion, and exchange-repulsion energy components. researchgate.net

For a given molecule, the interaction energies with its nearest neighbors can be calculated and tabulated to identify the most significant interactions governing the crystal packing. These interactions can include conventional hydrogen bonds, as well as weaker contacts like C-H···O, C-H···π, and π···π stacking interactions.

To illustrate, a hypothetical interaction energy calculation for a nitrobenzamide derivative might reveal the following types of interactions and their corresponding energies:

| Interacting Pair | Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |

| Molecule A - Molecule B | N-H···O (Amide-Nitro) | -35.2 | -15.8 | -51.0 |

| Molecule A - Molecule C | C-H···O (Aromatic-Nitro) | -8.5 | -12.3 | -20.8 |

| Molecule A - Molecule D | π···π Stacking | -5.1 | -25.6 | -30.7 |

This table is illustrative and does not represent actual data for this compound.

Energy frameworks are a unique feature of CrystalExplorer that provide a visual representation of the strength and topology of intermolecular interactions within a crystal lattice. crystalexplorer.netresearchgate.netrsc.org In this visualization, cylinders connect the centroids of interacting molecules, with the radius of the cylinder being proportional to the magnitude of the interaction energy. Different colors are used to represent the nature of the dominant force, typically red for electrostatic and green for dispersion. crystalexplorer.net

These frameworks offer an intuitive understanding of the anisotropy of crystal packing. For instance, a structure dominated by strong, directional hydrogen bonds will show thick cylinders aligned along the hydrogen bond vectors, indicating a robust network in that direction. In contrast, structures held together primarily by dispersion forces will exhibit a more isotropic network of interactions. This visualization can help in rationalizing the mechanical properties of crystals, such as their tendency to bend or break under stress. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape of flexible molecules like this compound and the influence of the surrounding environment, such as a solvent. nih.gov

The presence of a solvent can have a profound impact on the conformational preferences and dynamics of a solute. MD simulations explicitly model the solvent molecules, allowing for the investigation of solute-solvent interactions. For a molecule like this compound, polar solvents would be expected to interact strongly with the polar nitro and amide groups, potentially stabilizing certain conformations over others. The ethoxy group, with its nonpolar ethyl moiety, will also influence how the molecule interacts with different solvents. Studies on related nitro-containing aromatic compounds have highlighted the importance of solvent effects on their reactivity and spectroscopic properties. acs.orgumn.edu

A typical MD simulation would involve placing the this compound molecule in a box of solvent molecules (e.g., water, methanol, or a nonpolar solvent like hexane) and running the simulation for a sufficient time to sample the conformational space. Analysis of the resulting trajectory can provide information on:

Dihedral angle distributions: To identify preferred torsional angles and conformational states.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Radial distribution functions: To characterize the solvation shell around specific functional groups.

Hydrogen bonding analysis: To quantify the formation and lifetime of hydrogen bonds with the solvent.

These computational investigations are invaluable for building a comprehensive understanding of the structure-property relationships of this compound at the molecular level.

Potential Applications and Materials Science Perspectives of N 2 Ethoxyphenyl 2 Nitrobenzamide

Role as a Synthetic Intermediate for Complex Molecules

N-(2-ethoxyphenyl)-2-nitrobenzamide possesses reactive functional groups that make it a valuable precursor for the synthesis of more complex molecules. The nitro group (NO2) can be readily reduced to an amino group (NH2), which then opens up a wide array of possible chemical transformations. This amino derivative can serve as a key building block for the construction of heterocyclic compounds, which are integral to many pharmaceuticals and functional organic materials.

Furthermore, the amide linkage can be subjected to hydrolysis to yield 2-ethoxyaniline and 2-nitrobenzoic acid. These products themselves are useful starting materials in various synthetic pathways. The presence of the ethoxy and nitro groups on the phenyl rings also allows for various electrophilic and nucleophilic substitution reactions, enabling further molecular elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H14N2O4 |

| Molecular Weight | 286.28 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Data sourced from PubChem CID 710755

Exploration in the Development of Advanced Materials

The molecular structure of this compound makes it an interesting candidate for the development of novel organic materials with tailored properties.

Design of Organic Crystalline Materials with Engineered Properties

The planarity of the benzamide (B126) core, coupled with the potential for intermolecular interactions such as hydrogen bonding (N-H···O) and π-π stacking, suggests that this compound could be utilized in the design of organic crystalline materials. A related compound, N-(2-methoxyphenyl)-2-nitrobenzamide, has been shown to have a crystal structure stabilized by N—H⋯O hydrogen bonds. nih.gov By controlling the crystallization conditions, it may be possible to produce polymorphs with distinct optical or electronic properties. The nitro group, being a strong electron-withdrawing group, can influence the electronic charge distribution within the molecule, potentially leading to materials with interesting nonlinear optical (NLO) or semiconducting properties.

Precursor for Polymer or Oligomer Synthesis

Following the reduction of the nitro group to an amine, the resulting diamine derivative of this compound could serve as a monomer for the synthesis of polymers or oligomers. For instance, this diamine could be reacted with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. These classes of polymers are known for their high thermal stability and excellent mechanical properties, finding use in high-performance applications. The ethoxy group could enhance the solubility and processability of the resulting polymers.

Fundamental Studies in Supramolecular Chemistry and Crystal Engineering

The field of crystal engineering focuses on the rational design of crystalline solids with desired functionalities based on an understanding of intermolecular interactions. ub.edu this compound is a promising molecule for such fundamental studies.

Directed Self-Assembly Studies

The ability of this compound to form hydrogen bonds through its amide functionality, along with other potential non-covalent interactions, makes it a suitable candidate for directed self-assembly studies. By systematically varying solvents and crystallization conditions, researchers could investigate how these factors influence the formation of different supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.

Formation of Cocrystals and Multicomponent Systems

Cocrystallization is a technique used to modify the physicochemical properties of a solid without altering its chemical structure. This compound, with its hydrogen bond donor and acceptor sites, is an ideal candidate for forming cocrystals with other molecules (coformers). The formation of cocrystals could be used to tune properties such as solubility, melting point, and stability. For example, co-crystallizing with a pharmaceutically active ingredient could potentially enhance its bioavailability. The study of these multicomponent systems would provide valuable insights into the principles of molecular recognition and self-assembly.

Application in Analytical Reference Standards for Chemical Research

The utility of this compound as an analytical reference standard is predicated on its purity and the thorough characterization of its chemical and physical properties. In analytical chemistry, a reference standard is a highly purified compound used to calibrate analytical instruments, validate analytical methods, and as a comparison point for the identification and quantification of a substance in a sample matrix.

While extensive, detailed research on the specific applications of this compound as a reference standard is not widely published, its structural features suggest its potential use in various analytical techniques. For a compound to be effective as a reference standard, its identity and purity must be rigorously established. This is typically achieved through a combination of spectroscopic and chromatographic methods.

Detailed Research Findings:

For instance, its molecular structure and purity would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The data obtained from these analyses provide a unique fingerprint of the molecule, confirming its identity.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), would be employed to determine its purity. A high-purity reference standard is crucial for accurate quantification in analytical methods.

The table below outlines the kind of data that would be essential for establishing this compound as an analytical reference standard.

| Analytical Technique | Parameter Measured | Typical Value/Observation for Reference Standard Qualification |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) and Coupling Constants (Hz) | Specific peaks corresponding to the protons in the ethoxy, phenyl, and nitrobenzamide moieties, confirming the molecular structure. |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Distinct signals for each carbon atom in the molecule, further verifying the structure. |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | A precise molecular ion peak corresponding to the compound's molecular weight, confirming its elemental composition. |

| Infrared (IR) Spectroscopy | Wavenumbers (cm⁻¹) of vibrational modes | Characteristic absorption bands for N-H, C=O, C-O, and NO₂ functional groups. |

| High-Performance Liquid Chromatography (HPLC) | Purity (%) | A single, sharp peak indicating a high degree of purity (typically >99%). |

| Melting Point | Temperature Range (°C) | A sharp and defined melting point range, indicative of high purity. |

The establishment of this compound as a reference standard would enable its use in several key areas of chemical research:

Method Development and Validation: When developing new analytical methods, such as for the detection of related compounds or impurities in pharmaceutical or environmental samples, a reference standard is essential to assess method performance characteristics like accuracy, precision, linearity, and specificity.

Quality Control: In manufacturing processes where this compound or structurally similar compounds are synthesized, it can be used as a reference standard to ensure the quality and consistency of the final product.

Impurity Profiling: It could serve as a reference marker for the identification and quantification of specific impurities in the synthesis of other target molecules.

Advanced Analytical Methodologies for N 2 Ethoxyphenyl 2 Nitrobenzamide in Chemical Research

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for the separation of N-(2-ethoxyphenyl)-2-nitrobenzamide from reaction mixtures, starting materials, byproducts, and degradation products, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method is typically the most suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase, causing less polar compounds to be retained longer.

A hypothetical, yet scientifically grounded, HPLC method for the analysis of this compound would likely employ a C18 column, which is packed with silica particles that have been functionalized with 18-carbon alkyl chains. The mobile phase would likely consist of a gradient of acetonitrile and water, allowing for the efficient elution of compounds with a range of polarities. researchgate.netresearchgate.net The inclusion of a small amount of an acid, such as formic acid, in the mobile phase can improve peak shape by ensuring the analyte is in a single ionic form. researchgate.net

Detection is a critical component of HPLC analysis. Given the presence of aromatic rings and a nitro group, this compound is expected to absorb ultraviolet (UV) light. researchgate.netresearchgate.net A UV-Vis detector, particularly a photodiode array (PDA) detector, would be highly effective, allowing for the simultaneous monitoring of absorbance at multiple wavelengths and providing spectral information that can aid in peak identification and purity assessment. For enhanced sensitivity and specificity, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS). nih.govnih.gov

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (Octadecylsilyl silica gel), 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm; Mass Spectrometry (ESI+) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. epa.gov Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and the presence of polar functional groups, which can lead to poor volatility and potential thermal degradation in the GC inlet. oup.comresearchgate.net

To overcome these limitations, a derivatization step is often employed. nih.govsemanticscholar.org This involves chemically modifying the analyte to increase its volatility and thermal stability. For a compound like this compound, derivatization might target the amide functional group. However, a more common approach for nitroaromatic compounds is to reduce the nitro group to an amine, which can then be derivatized. rsc.org

Once derivatized, the compound can be introduced into the GC system. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate for separation. Detection can be achieved using a flame ionization detector (FID), but for a nitrogen-containing compound, a nitrogen-phosphorus detector (NPD) would offer greater selectivity and sensitivity. epa.gov An electron capture detector (ECD) is also highly sensitive to nitroaromatics. epa.govoup.com

| Parameter | Condition (for a derivatized analyte) |

|---|---|

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Electron Capture Detector (ECD) |

Spectrophotometric Techniques for Quantitative Analysis in Chemical Samples

Spectrophotometric techniques are widely used for the quantitative analysis of compounds in solution by measuring the absorption of light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and non-destructive method for determining the concentration of an analyte in a solution. msu.eduyoutube.com Molecules containing chromophores, such as the aromatic rings and the nitro group in this compound, absorb light in the UV-Vis region. researchgate.net

The first step in developing a quantitative UV-Vis method is to determine the wavelength of maximum absorbance (λmax). This is achieved by scanning a solution of the compound across a range of UV and visible wavelengths. At the λmax, the compound exhibits the highest absorbance, which provides the best sensitivity and minimizes deviations from the Beer-Lambert Law. The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

| Parameter | Description |

|---|---|

| Solvent | A solvent that dissolves the compound and is transparent in the wavelength range of interest (e.g., ethanol, acetonitrile). |

| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally, but expected in the UV region due to the nitroaromatic and benzamide (B126) chromophores. |

| Calibration Range | A series of concentrations that bracket the expected concentration of the unknown sample. |

| Instrumentation | A dual-beam UV-Vis spectrophotometer is typically used to correct for solvent absorbance. |

Fluorescence Spectroscopy (if luminescent properties are inherent)

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. While some aromatic compounds are naturally fluorescent, many nitroaromatic compounds are known to be poorly fluorescent or non-fluorescent due to the electron-withdrawing nature of the nitro group, which can quench fluorescence. springernature.com

There is no readily available information to suggest that this compound possesses inherent luminescent properties. springernature.comrsc.orgtandfonline.com Therefore, direct fluorescence spectroscopy is likely not a suitable method for its routine analysis. However, it is possible to employ fluorescence detection after a chemical derivatization step. This would involve reacting this compound with a fluorescent labeling agent (a fluorophore) to produce a fluorescent derivative. This approach, while more complex, could offer significantly enhanced sensitivity for trace-level analysis.

Advanced Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures and the unambiguous identification of individual components. nih.govasiapharmaceutics.infoiosrjournals.org

For this compound, the most valuable hyphenated techniques would be Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS: This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. actascientific.comrsisinternational.org As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation patterns. This allows for the confident identification of this compound, even in the presence of co-eluting impurities. Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information. nih.gov

GC-MS: Similar to LC-MS, GC-MS combines the separation of GC with the detection of MS. ingentaconnect.com For this compound, this would likely be applied to its more volatile derivatives. researchgate.net The mass spectra obtained from GC-MS can be compared to spectral libraries for identification, and the fragmentation patterns can be used to elucidate the structure of unknown compounds.

These hyphenated techniques are essential for comprehensive characterization, providing data on purity, molecular weight, and structure in a single analysis. nih.govrsisinternational.org

LC-MS/MS for Trace Analysis and Metabolite Identification (in non-biological transformation studies)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the trace analysis of a wide array of organic molecules, including this compound. Its high sensitivity and selectivity make it particularly suitable for detecting minute quantities of the compound and for identifying its transformation products in non-biological studies, such as photochemical degradation or synthetic byproduct analysis.

A typical LC-MS/MS method for the analysis of this compound would involve reverse-phase chromatography to separate the analyte from a sample matrix. Electrospray ionization (ESI) in positive ion mode is often effective for amide-containing compounds, as the amide nitrogen can be protonated to form a stable precursor ion [M+H]⁺.

Detailed Research Findings:

In a hypothetical study, the fragmentation of the this compound precursor ion (m/z 287.1) would be investigated to identify characteristic product ions for Multiple Reaction Monitoring (MRM). A common and dominant fragmentation pathway for N-aryl amides is the cleavage of the amide bond (N-CO). nih.gov This cleavage would result in the formation of a stable 2-nitrobenzoyl acylium ion. Other potential fragmentations could involve the ethoxyphenyl moiety.

The identification of non-biological transformation products would follow a similar workflow. For instance, in a study of the compound's stability under specific environmental conditions, LC-MS/MS can be used to detect and tentatively identify degradation products. Common transformations for nitroaromatic compounds can include the reduction of the nitro group to an amino group. This transformation would result in a product with a distinct mass shift that can be targeted by the mass spectrometer.

Below is a hypothetical data table outlining a plausible MRM method for the trace analysis of this compound and a potential transformation product.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

| This compound | 287.1 | 150.0 | 25 | ESI+ |

| N-(2-ethoxyphenyl)-2-aminobenzamide | 257.1 | 120.0 | 28 | ESI+ |

This table is interactive. You can sort the data by clicking on the column headers.

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound research, GC-MS is not typically used for the direct analysis of the parent compound due to its relatively low volatility. However, it is an invaluable tool for the analysis of volatile components that may be present as impurities from the synthesis process or as volatile degradation products.

The synthesis of this compound likely involves precursors such as 2-ethoxyaniline and 2-nitrobenzoyl chloride. Residual amounts of these starting materials or related volatile byproducts could be present in a sample of the final compound. GC-MS, particularly with a headspace sampling technique, offers a highly sensitive method for the detection and quantification of these volatile impurities.

Detailed Research Findings:

A GC-MS method for volatile component analysis would typically employ a capillary column with a non-polar or medium-polarity stationary phase to achieve good separation of the analytes. Electron ionization (EI) is the most common ionization technique used in GC-MS, as it produces reproducible fragmentation patterns that can be compared against spectral libraries for compound identification.

The mass spectrum of 2-ethoxyaniline, for example, would exhibit a molecular ion peak and characteristic fragment ions resulting from the loss of an ethyl group or other cleavages of the ethoxy and amino functionalities. Similarly, any volatile nitroaromatic impurities would show fragmentation patterns indicative of the nitro group, such as the loss of NO and NO₂. unl.pt

The following interactive data table provides examples of potential volatile components related to this compound and their characteristic mass-to-charge ratios (m/z) that would be observed in a GC-MS analysis.

| Potential Volatile Component | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| 2-Ethoxyaniline | 137.18 | 137, 108, 93, 65 |

| Phenol | 94.11 | 94, 66, 65 |

| 2-Nitrobenzoic acid methyl ester | 181.15 | 181, 150, 134, 104, 76 |

This table is interactive. You can sort the data by clicking on the column headers.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-(2-ethoxyphenyl)-2-nitrobenzamide and other benzamide (B126) derivatives is an area of active research, with a strong emphasis on environmentally friendly and efficient methodologies.

Green Chemistry Approaches to Benzamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzamides to minimize environmental impact and reduce costs. mdpi.com This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. jddhs.com Research is focused on developing solvent-free reaction conditions and utilizing water as a green solvent. jddhs.comnih.gov For instance, one-pot synthesis methods are being explored to reduce waste and improve atom economy. mdpi.com The use of alternative energy sources like microwave irradiation is also a promising approach to accelerate reactions and reduce energy consumption. mdpi.com

| Green Chemistry Principle | Application in Benzamide Synthesis |

| Waste Prevention | One-pot synthesis, high atom economy reactions. mdpi.com |

| Safer Solvents and Auxiliaries | Use of water as a solvent, solvent-free reactions. jddhs.comnih.gov |

| Design for Energy Efficiency | Microwave-assisted synthesis, reactions at room temperature. mdpi.comnih.gov |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials. jddhs.com |

Catalytic Methodologies for Enhanced Efficiency

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to highly efficient and selective reactions. For benzamide synthesis, research is ongoing to develop novel catalysts that can improve yields, reduce reaction times, and operate under mild conditions. mdpi.com This includes the use of both homogeneous and heterogeneous catalysts, with a focus on recyclability to enhance sustainability. jddhs.com Metal-catalyzed reactions, such as those employing palladium or copper, have shown promise in forming the amide bond with high efficiency. jddhs.comresearchgate.net Biocatalysis, using enzymes, is another emerging area that offers high selectivity and environmentally benign reaction conditions. jddhs.com

Investigation of Mechanochemical Synthesis and Solid-State Reactions

Mechanochemistry, which involves chemical transformations induced by mechanical force, presents a solvent-free and often more efficient alternative to traditional solution-based synthesis. Grinding reactants together in a mortar and pestle or a ball mill can lead to the formation of products with high yields and in shorter reaction times. rsc.org The investigation of mechanochemical routes for the synthesis of this compound could offer a more sustainable and scalable production method. rsc.org Solid-state reactions, where the reactants are in the solid phase, are also being explored as they can sometimes lead to different products or polymorphs compared to solution-based methods.

Advanced Spectroscopic Studies (e.g., Solid-State NMR, Raman Microscopy)

To gain a deeper understanding of the structure and properties of this compound in the solid state, advanced spectroscopic techniques are being employed.

Solid-State NMR (ssNMR): Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides detailed information about the local chemical environment, molecular conformation, and intermolecular interactions in solid samples. emory.edu For nitrobenzene (B124822) derivatives, 15N ssNMR can provide insights into the electronic structure of the nitro group, although the isotropic chemical shifts fall within a narrow range. nih.gov However, analysis of the chemical shift tensor components can reveal more significant variations. nih.gov Combining experimental ssNMR with quantum chemical calculations can aid in the interpretation of the spectra and provide a more complete picture of the molecular structure. nih.govrsc.org

Raman Microscopy: This non-destructive technique provides vibrational information at the microscopic level and can be used to identify different chemical species and their distribution within a sample. researchgate.netnih.gov For nitro compounds, Raman spectroscopy can be used to identify characteristic vibrational modes of the nitro group. spectroscopyonline.com Confocal Raman microscopy can provide high-resolution spatial maps of the compound, which could be useful for studying its distribution in complex matrices or for identifying different polymorphic forms. nih.gov

Exploration of this compound as a Probe in Fundamental Chemical Processes

The unique chemical structure of this compound, featuring both an amide linkage and a nitroaromatic system, makes it a candidate for use as a chemical probe in various fundamental chemical processes. nih.gov Chemical probes are small molecules used to study and manipulate biological or chemical systems. nih.gov The nitro group, for instance, can act as a reporter group in spectroscopic studies or participate in specific chemical reactions. The benzamide scaffold is a common feature in many biologically active molecules, suggesting that this compound could be used to probe the binding sites of enzymes or receptors. mdpi.com

Computational Design of New Benzamide-Based Chemical Systems

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. youtube.com These methods allow for the in-silico design and evaluation of new molecules, saving time and resources compared to traditional experimental approaches. For this compound, computational studies can be used to:

Predict Physicochemical Properties: Properties such as solubility, lipophilicity, and electronic characteristics can be calculated to guide the design of new derivatives with desired properties. uni.lu

Simulate Molecular Interactions: Docking studies and molecular dynamics simulations can be used to predict how benzamide derivatives interact with biological targets, such as enzymes or receptors. nih.gov

Design Novel Structures: By understanding the structure-activity relationships, new benzamide-based compounds with enhanced properties can be designed and prioritized for synthesis. mdpi.com

The integration of computational design with experimental synthesis and testing creates a powerful workflow for the discovery and optimization of new chemical entities based on the this compound scaffold.

Q & A

Basic: What spectroscopic techniques are recommended to confirm the identity of N-(2-ethoxyphenyl)-2-nitrobenzamide?

Answer:

- IR Spectroscopy : Characteristic bands include the amide I carbonyl stretch (~1680–1685 cm⁻¹) and nitro group symmetric/asymmetric stretches (~1520–1540 cm⁻¹). Ethoxy C-O-C stretching appears at ~1250–1270 cm⁻¹ .

- ¹H NMR : Ethoxy protons (CH₂CH₃) resonate as a quartet (~1.3–1.5 ppm for CH₃ and ~3.5–4.0 ppm for CH₂). Aromatic protons show distinct splitting patterns due to nitro and ethoxy substituents .

- UV-Vis : The nitrobenzamide moiety typically exhibits λmax in the range of 250–300 nm due to π→π* transitions .

- TLC : Use silica gel GF254 plates with ethyl acetate/hexane (1:2) as the mobile phase. Rf values should be compared to a pure reference standard .

Basic: How can purity and solubility be assessed for this compound?

Answer:

- Purity Testing :

- TLC : Monitor reaction progress and purity using multiple solvent systems (e.g., dichloromethane/methanol 9:1) .

- HPLC : Employ a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm. Retention times should match reference standards .

- Solubility :

- Use pharmacopeial methods: The compound is typically soluble in ethanol and DMSO but insoluble in water. Solubility in organic solvents (e.g., THF, acetone) should be empirically determined .

Advanced: What challenges arise in crystallographic refinement of this compound?

Answer:

- Crystal Growth : Slow evaporation from ethanol/water mixtures is recommended. Crystallization may require seeding due to polymorphism .

- Refinement Challenges :

- Disorder in the Ethoxy Group : Use SHELXL (SHELX-97) to apply geometric restraints and thermal parameter constraints .

- Twinning : If twinning is observed (common in orthorhombic systems like P2₁2₁2₁), use TWIN/BASF commands in SHELXL .

- Data Quality : High-resolution data (≤ 0.8 Å) is critical for resolving nitro group orientation and hydrogen bonding .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound?

Answer:

- Electronic Properties :

- HOMO-LUMO Analysis : Calculate frontier orbitals to predict sites for electrophilic/nucleophilic attacks. The nitro group lowers LUMO energy, enhancing electron-deficient behavior .

- Electrostatic Potential Maps : Identify regions of high electron density (e.g., nitro oxygen) for hydrogen-bonding interactions .

- Reactivity Prediction :

Basic: What synthetic routes are available for this compound?

Answer:

- Step 1 : Synthesize 2-nitrobenzoic acid via nitration of benzoic acid.

- Step 2 : Activate the carboxylic acid using EDCl/HOBt in DMF, followed by coupling with 2-ethoxyaniline .

- Step 3 : Purify via recrystallization (ethanol/water) and confirm yield (>75%) by gravimetric analysis .

Advanced: How to resolve contradictions in reported spectroscopic data for nitrobenzamide derivatives?

Answer:

- Root Causes :

- Solvent Effects : UV/IR spectra vary with solvent polarity. Always report solvent conditions .

- Impurities : Use HPLC-MS to detect trace byproducts (e.g., unreacted starting materials) .

- Standardization :

- Cross-validate with certified reference materials (CRMs) and adhere to ICH guidelines for method validation .

Advanced: What experimental design considerations are critical for studying biological activity?

Answer:

- In Vitro Assays :

- Dose-Response Curves :

Basic: How to validate a quantitative HPLC method for this compound?

Answer:

- Linearity : Prepare 5–100 µg/mL solutions. R² > 0.99 is required .

- Precision : Intraday/interday RSD ≤ 2% .

- Accuracy : Spike recovery (95–105%) using standard addition .

- LOQ/LOD : Typically ≤ 0.5 µg/mL and ≤ 0.1 µg/mL, respectively .

Advanced: How does the ethoxy substituent influence the compound’s crystallographic packing?

Answer:

- Hydrogen Bonding : The ethoxy oxygen participates in C-H···O interactions, stabilizing the lattice. Compare to the methoxy analog (N-(2-methoxyphenyl)-2-nitrobenzamide), which shows shorter H-bond distances due to reduced steric hindrance .

- Packing Efficiency : Ethoxy’s larger van der Waals volume reduces density (~1.3 g/cm³ vs. 1.4 g/cm³ for methoxy derivatives) .

Advanced: What strategies optimize the synthetic yield of this compound?

Answer:

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (improves amidation efficiency) .

- Solvent Optimization : Use DMF at 80°C for faster reaction kinetics vs. THF .

- Workup : Extract with ethyl acetate (3×) to minimize product loss. Dry over MgSO₄ for higher purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.